Cas no 82104-74-3 (5-Cyanophthalide)

5-Cyanophthalide is an organic compound featuring a phthalide backbone with a cyano group attached to one of its carbon atoms. This chemical exhibits versatility in applications requiring a balance between solubility and stability, making it suitable for research in organic synthesis and potential use as a building block in various industries.
5-Cyanophthalide structure
5-Cyanophthalide structure
Product Name:5-Cyanophthalide
CAS No:82104-74-3
MF:C9H5NO2
MW:159.141502141953
MDL:MFCD01072882
CID:60406
PubChem ID:24883516
Update Time:2025-09-16

5-Cyanophthalide Chemical and Physical Properties

Names and Identifiers

    • 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
    • 5-CYANO-3H-ISOBENZOFURANONE
    • 5-CYANOPHTHALIDE
    • 1,3-DIHYDRO-1-OXO-5-ISOBENZOFURANCARBONITRILE
    • 1,3-DIHYDRO-1-OXOISOBENZOFURAN-5-CARBONITRILE
    • 1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-CARBONITRILE
    • 5-Phthalidenitrile
    • 5-Cyanophthaleine
    • 1-(4-FLUOROPHENYL)-1,3-DIHYROSOBENZOFURAN-5-CARBONITRILE
    • 1,3-DIHYDRO-1-OXO-5-ISOBENZOFURANC
    • 1,3-Dihydro-1-oxo-5-isobenzofurancarbonitrile,5-Cyano-3H-isobenzofuranone
    • 1-oxo-phthalan-5-carbonitrile
    • 5-CYANO- PHTHALIDE
    • 5-cyano-3H-isobenzofuran-1-one
    • 5-cyano-isobenzofuran-1-one
    • 6-cyano-1,3-dihydro-3-oxo-isobenzofuran
    • 5-cyano phthalide
    • 5-Isobenzofurancarbonitrile, 1,3-dihydro-1-oxo-
    • 1-oxo-3H-2-benzofuran-5-carbonitrile
    • 5-Cyanophthalid
    • 1-oxo-3H-isobenzofuran-5-carbonitrile
    • KSC448C0F
    • 1,3-Dihydro-1-oxo-5-isobenzofurancarbonitrile (ACI)
    • 5-Cyanophthalide, 97%
    • W-104188
    • C2001
    • 82104-74-3
    • BCP13095
    • EC 279-900-2
    • XEEGWTLAFIZLSF-UHFFFAOYSA-N
    • 1,3-Dihydro-1-oxo-5-isobenzofurancarbonitrile; 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile; 5-Cyanophthalide
    • AKOS015836116
    • AS-11983
    • AC9502
    • NS00008755
    • A840246
    • BP-12876
    • CS-W016184
    • AC-5340
    • AR-011/40257489
    • B8XZJ4L2MB
    • Diethyl 1-butylpyrrolidine-2,5-dicarboxylate
    • AMY40169
    • SY051382
    • MFCD01072882
    • EINECS 279-900-2
    • SCHEMBL1641
    • DTXSID40868641
    • FT-0620351
    • EN300-396646
    • 5-Cyanophthalide,98%
    • DB-056572
    • 5-Cyanophthalide
    • MDL: MFCD01072882
    • Inchi: 1S/C9H5NO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3H,5H2
    • InChI Key: XEEGWTLAFIZLSF-UHFFFAOYSA-N
    • SMILES: N#CC1C=C2C(C(OC2)=O)=CC=1

Computed Properties

  • Exact Mass: 159.03200
  • Monoisotopic Mass: 159.032
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 50.1
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: solid
  • Density: 1.3600
  • Melting Point: 201.0 to 205.0 deg-C
  • Boiling Point: 407.5 °C at 760 mmHg
  • Flash Point: 407.5 °C at 760 mmHg
  • Refractive Index: 1.606
  • PSA: 50.09000
  • LogP: 1.22868
  • Solubility: Not determined

5-Cyanophthalide Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H312,H332
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20/21/22
  • Safety Instruction: S36/37
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22
  • Storage Condition:Store at room temperature

5-Cyanophthalide Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Cyanophthalide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: 2-Iodo-3,4,5,6-tetramethylbenzoic acid Solvents: Acetonitrile ,  Water ;  8 h, 30 °C
Reference
Facile organocatalytic domino oxidation of diols to lactones by in situ-generated TetMe-IBX
Jhulki, Samik; Seth, Saona; Mondal, Manas; Moorthy, Jarugu Narasimha, Tetrahedron, 2014, 70(13), 2286-2293

Production Method 2

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Nickel dichloride ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  20 h, 90 °C
Reference
Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant
Hethcox, J. Caleb ; et al, Journal of Organic Chemistry, 2022, 87(7), 4951-4954

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 50 °C
1.2 Reagents: Zinc carbonate Solvents: Water ;  50 °C
1.3 50 °C; 50 °C → 0 °C
1.4 Reagents: Sodium nitrite Solvents: Water ;  0 °C
1.5 Reagents: Sodium bicarbonate ,  Cuprous cyanide Solvents: Water ;  2 °C; 2 °C; 0 °C; 0 °C → rt; rt; pH 8, rt → 60 °C
1.6 Reagents: Sulfuric acid Solvents: Water ;  60 °C; 60 °C → rt
1.7 Solvents: Ethyl acetate ,  Water ;  rt
1.8 Reagents: Sodium carbonate Solvents: Water ;  pH 7, rt
Reference
Method for producing high-purity citalopram via Grignard and cyclization reactions
, Hungary, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Zinc Catalysts: Nickel, (2,2′-bipyridine-κN1,κN1′)dibromo-, (SP-4-2)- Solvents: Dimethylacetamide ;  2 min, rt; 16 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation
Mills, L. Reginald; et al, Journal of the American Chemical Society, 2019, 141(49), 19257-19262

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium bromate Catalysts: Magnesium chloride Solvents: Acetonitrile ;  18 h, rt
Reference
Visible Light-Promoted Magnesium, Iron, and Nickel Catalysis Enabling C(sp3)-H Lactonization of 2-Alkylbenzoic Acids
Li, Sasa; et al, Organic Letters, 2021, 23(15), 5842-5847

Production Method 6

Reaction Conditions
1.1 Catalysts: 4,4′-Dimethyl-2,2′-bipyridine ,  Nickel dichloride Solvents: Dimethylacetamide ;  3 h, rt
1.2 Reagents: Trifluoroacetic anhydride ,  Zinc ,  Sodium iodide ,  Potassium fluoride Solvents: Dimethylacetamide ;  0 °C; 36 h, 60 °C
Reference
Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C-CN Bond Cleavage and Cyano Transfer
Chen, Hui; et al, ACS Catalysis, 2020, 10(2), 1397-1405

Production Method 7

Reaction Conditions
1.1 Reagents: Silica Catalysts: Sulfuric acid Solvents: Dichloromethane ;  10 min
1.2 10 min
1.3 Catalysts: Potassium dichromate ;  overnight, rt
1.4 Reagents: Sodium bicarbonate ;  1 - 2 h, rt
Reference
A quick one-pot synthesis of lactones from cyclic ethers using silica mediated potassium dichromate
Reddy, K. Chennakesava; et al, Heterocyclic Letters, 2020, 10(4), 603-608

Production Method 8

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 min, cooled
2.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  6 h, rt → 75 °C; 75 °C → rt
Reference
Synthesis of 5-(chlorocarbonyl)phthalide
Wang, Jingwei; et al, Heilongjiang Yiyao, 2009, 22(4), 499-500

Production Method 9

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  8 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water
1.3 Reagents: Sulfolane ,  Thionyl chloride Solvents: Toluene ;  5 h, reflux
Reference
Synthesis of citalopram hydrobromide
Wu, Qiuye; et al, Zhongguo Yiyao Gongye Zazhi, 2005, 36(1), 6-8

Production Method 10

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  6 h, rt → 75 °C; 75 °C → rt
Reference
Synthesis of 5-(chlorocarbonyl)phthalide
Wang, Jingwei; et al, Heilongjiang Yiyao, 2009, 22(4), 499-500

Production Method 11

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Formic acid ;  40 min, reflux
Reference
New synthesis of 5-cyanophthalide
Fu, Tao; et al, Zhongguo Yaoye, 2011, 20(18), 24-25

Production Method 12

Reaction Conditions
1.1 Reagents: Cuprous cyanide Solvents: Water
1.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 - 5 °C; 30 min, 0 - 5 °C; 30 min, rt; rt → 50 °C
Reference
Synthesis of 5-cyanophthalide
Liu, Yaru; et al, Huaxue Yu Shengwu Gongcheng, 2006, 23(6), 17-18

Production Method 13

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  6 h, reflux
Reference
Synthesis of 5-cyanoisobenzofuran-1-ketone as intermediate of citalopram
Wu, Weiming; et al, Zhongguo Yaoye, 2011, 20(17), 6-7

5-Cyanophthalide Raw materials

5-Cyanophthalide Preparation Products

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Amadis Chemical Company Limited
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(CAS:82104-74-3)5-Cyanophthalide
Order Number:A840246
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Quantity:500g/1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:49
Price ($):187.0/268.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:82104-74-3)5-Cyanophthalide
Order Number:sfd921
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:82104-74-3)5-氰基苯酞
Order Number:LE5738270;LE5050
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:45
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5-Cyanophthalide Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
Recommended suppliers
Amadis Chemical Company Limited
(CAS:82104-74-3)5-Cyanophthalide
A840246
Purity:99%/99%
Quantity:500g/1kg
Price ($):187.0/268.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:82104-74-3)5-Cyanophthalide
sfd921
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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